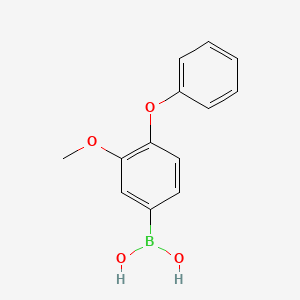

3-Methoxy-4-phenoxyphenylboronic acid

Description

Significance of Boronic Acids as Synthetic Building Blocks

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their prominence in organic chemistry stems from their remarkable versatility, stability, and generally low toxicity. aablocks.comnih.gov These attributes make them ideal building blocks for creating complex organic molecules, particularly in the pharmaceutical and materials science sectors. boronmolecular.com One of the most significant applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comwikipedia.org The stability of boronic acids to heat and water, coupled with the ease of handling and removal of boron-containing byproducts, makes them highly practical for a wide range of synthetic applications. chem-soc.simdpi.com

Overview of Aryl C-B Bond Reactivity and Utility

The utility of arylboronic acids is fundamentally linked to the reactivity of the aryl carbon-boron (C-B) bond. This bond is central to the transmetalation step in many cross-coupling reactions. wikipedia.orgnih.gov In the catalytic cycle of a Suzuki-Miyaura coupling, the organic group from the boronic acid is transferred to the palladium catalyst center, which then couples with another organic fragment. wikipedia.org This process is highly efficient and tolerant of a wide array of functional groups, which is a major advantage in the synthesis of complex molecules. chemrxiv.org Beyond the Nobel Prize-winning Suzuki reaction, the C-B bond can be transformed into carbon-heteroatom bonds (C-N, C-O, C-S) through reactions like the Chan-Lam coupling, further broadening the synthetic utility of these compounds. nih.govchemrxiv.org

Positioning of 3-Methoxy-4-phenoxyphenylboronic Acid within Advanced Organic Chemistry Research

3-Methoxy-4-phenoxyphenylboronic acid is a specialized arylboronic acid that offers chemists precise control over the electronic and steric properties of target molecules. Its structure, featuring both a methoxy (B1213986) and a phenoxy group, provides a unique combination of functionalities. The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring, while the larger phenoxy group introduces significant steric bulk and potential for further interactions.

This specific substitution pattern makes it a valuable reagent in areas where molecular recognition and tailored electronic properties are critical, such as in the development of bioactive compounds and advanced materials. nih.gov For instance, in medicinal chemistry, the introduction of such a substituted aryl moiety can significantly impact a molecule's binding affinity to biological targets like proteins and enzymes. nih.gov

| Property | Value |

|---|---|

| CAS Number | 1449001-29-9 bldpharm.com |

| Molecular Formula | C13H13BO4 |

| Molecular Weight | 244.05 g/mol |

| Appearance | Solid |

Scope and Objectives of Research on 3-Methoxy-4-phenoxyphenylboronic Acid

Research involving 3-Methoxy-4-phenoxyphenylboronic acid is primarily focused on its application as a strategic building block in multi-step syntheses. The principal objectives of utilizing this compound include:

Synthesis of Complex Biaryls: Employing it in Suzuki-Miyaura cross-coupling reactions to construct intricate biaryl structures, which are common motifs in pharmaceuticals and liquid crystals.

Structure-Activity Relationship (SAR) Studies: Systematically incorporating the 3-methoxy-4-phenoxyphenyl group into biologically active scaffolds to probe how its specific electronic and steric features influence efficacy and selectivity. nih.gov

Development of Novel Functional Materials: Using it as a precursor for polymers or molecular materials where the phenoxy and methoxy groups can be used to fine-tune properties such as solubility, thermal stability, and photophysical characteristics.

The overarching goal is to leverage the compound's unique substitution pattern to access novel chemical entities with enhanced or specific functionalities that would be difficult to achieve with simpler arylboronic acids.

Properties

IUPAC Name |

(3-methoxy-4-phenoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO4/c1-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-2-4-6-11/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMYVGCFUMMICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC2=CC=CC=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 4 Phenoxyphenylboronic Acid

Direct Boronylation Approaches

Direct borylation methods introduce the boronic acid functional group onto the aromatic ring in a single, often catalyzed, step. These approaches are valued for their efficiency and atom economy.

The palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron (B99234) reagent, often referred to as the Miyaura-Ishiyama borylation, is a robust and widely used method for synthesizing arylboronates. beilstein-journals.org For the synthesis of 3-methoxy-4-phenoxyphenylboronic acid, a suitable precursor would be a halogenated derivative, such as 1-bromo-3-methoxy-4-phenoxybenzene.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgresearchgate.net The resulting boronate ester is then hydrolyzed to the desired boronic acid. The choice of ligand is crucial and can influence reaction efficiency, with bulky biaryl monophosphorus ligands often showing high efficacy. researchgate.net This method is tolerant of a wide array of functional groups, making it a versatile synthetic tool. upenn.edu Solvent-free, mechanochemical approaches using ball milling have also been developed, offering a more sustainable alternative to traditional solution-based methods. beilstein-journals.org

Table 1: Typical Components for Palladium-Catalyzed Boronylation

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide Precursor | 1-Bromo-3-methoxy-4-phenoxybenzene, 1-Iodo-3-methoxy-4-phenoxybenzene | Substrate providing the aryl scaffold |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), XPhos-Pd-G2 | Catalyzes the C-B bond formation |

| Ligand | XPhos, SPhos, DPEphos, PPh₃ | Stabilizes and activates the catalyst |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) upenn.edu | Provides the boron moiety |

| Base | KOAc, K₃PO₄, Cs₂CO₃ | Activates the diboron reagent |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

Directed ortho-metalation (DoM) is a powerful regioselective strategy that utilizes a directing metalation group (DMG) on the aromatic ring to guide deprotonation to the adjacent ortho position. wikipedia.orgchem-station.com In the context of synthesizing 3-methoxy-4-phenoxyphenylboronic acid, this strategy would typically start from 1-methoxy-2-phenoxybenzene. The methoxy (B1213986) group (-OMe) acts as a moderate DMG. organic-chemistry.orgbaranlab.org

The process begins with the interaction of the Lewis basic heteroatom of the DMG (the oxygen of the methoxy group) with a Lewis acidic organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.org This coordination positions the strong base to selectively abstract a proton from the nearest ortho C-H bond (the C3 position), forming a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate is then quenched with an electrophilic boron reagent, such as trimethyl borate (B1201080) or triisopropyl borate, to form a boronate ester, which upon acidic workup yields the target boronic acid. This method provides high regioselectivity, targeting only the position ortho to the directing group. wikipedia.org

Direct C-H borylation has emerged as a highly atom-economical method for creating C-B bonds, avoiding the need for pre-functionalized halogenated substrates. rsc.org This transformation is typically catalyzed by iridium complexes, often in conjunction with bipyridine-based ligands. nih.gov For a substrate like 3-methoxy-4-phenoxybenzene, the primary challenge is controlling the regioselectivity, as multiple C-H bonds are available for activation.

The regiochemical outcome is governed by a combination of steric and electronic effects. rsc.orgnih.gov The iridium catalyst generally favors borylation at the least sterically hindered position. In anisole (B1667542) derivatives, the methoxy group directs borylation electronically. Recent studies have shown that the use of bulky Lewis acids can coordinate with the methoxy group, altering the electronic properties of the ring and enhancing selectivity for the para-position relative to the methoxy group. mdpi.com For the precursor 1-methoxy-2-phenoxybenzene, borylation would be directed by both the methoxy and phenoxy groups, with the final product distribution depending heavily on the specific catalyst, ligand, and reaction conditions employed. nih.gov

Table 2: Catalytic Systems for Regioselective C-H Borylation

| Component | Examples | Role |

|---|---|---|

| Catalyst Precursor | [Ir(cod)OMe]₂, [Ir(cod)Cl]₂ | Source of the active Iridium catalyst |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy), 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) | Modifies catalyst activity and selectivity |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | Boronating agent |

| Solvent | Cyclohexane, Tetrahydrofuran (B95107) (THF), Heptane | Reaction medium |

| Additive | Bulky Lewis Acids (e.g., Al(OAr)₃) mdpi.com | Can be used to enhance regioselectivity |

Lithium-Halogen Exchange and Boronate Ester Formation

This two-step sequence is a classic and reliable method for preparing arylboronic acids from aryl halides. It involves the formation of a highly reactive aryllithium species, which is then trapped by a boron electrophile.

Lithium-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organolithium compound. wikipedia.org The reaction involves treating a halogenated precursor, such as 5-bromo-3-methoxy-4-phenoxybenzene, with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgchemicalbook.com

This is a kinetically controlled process where the rate of exchange generally follows the trend I > Br > Cl, with aryl fluorides being largely unreactive. wikipedia.org The reaction is extremely fast, often proceeding rapidly even at temperatures as low as -78°C. harvard.edu The mechanism is believed to proceed through an "ate-complex" intermediate, where the halogen coordinates to the lithium atom before the exchange occurs. harvard.edu This method effectively generates a nucleophilic aryllithium intermediate poised for subsequent reaction.

Table 3: Reagents for Lithium-Halogen Exchange

| Precursor | Alkyllithium Reagent | Typical Conditions |

|---|---|---|

| 5-Iodo-3-methoxy-4-phenoxybenzene | n-Butyllithium | THF or Diethyl Ether, -78°C |

| 5-Bromo-3-methoxy-4-phenoxybenzene | n-Butyllithium, sec-Butyllithium | THF or Diethyl Ether, -78°C chemicalbook.com |

Once the aryllithium intermediate is formed, it is reacted in situ with an electrophilic boron source. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are the most common reagents for this step. chemicalbook.com The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate, displacing one of the alkoxy groups to form a lithium boronate salt.

This intermediate is not isolated but is directly subjected to aqueous acidic hydrolysis (e.g., with hydrochloric acid) during the reaction workup. The hydrolysis cleaves the remaining alkoxy groups from the boron atom, yielding the final 3-methoxy-4-phenoxyphenylboronic acid. chemicalbook.com Yields for this two-step sequence are often very high. chemicalbook.com

Table 4: Common Trialkyl Borates for Boronic Acid Synthesis

| Reagent | Formula | Notes |

|---|---|---|

| Trimethyl borate | B(OCH₃)₃ | Commonly used, highly reactive. chemicalbook.com |

| Triethyl borate | B(OCH₂CH₃)₃ | Alternative to trimethyl borate. |

| Triisopropyl borate | B(OCH(CH₃)₂)₃ | Sterically bulkier, can sometimes offer improved selectivity. chemicalbook.com |

Hydrolysis to Yield the Boronic Acid

The final step in many syntheses of arylboronic acids involves the hydrolysis of a boronate ester intermediate. This transformation is crucial for obtaining the desired boronic acid, and various methods have been developed to achieve this conversion efficiently.

Boronate esters, such as those derived from pinacol (B44631), are often favored in synthesis due to their stability to a range of reaction conditions and their ease of purification via chromatography. nih.gov However, the subsequent deprotection to the boronic acid can sometimes be challenging. nih.gov

A common and straightforward method for the hydrolysis of boronate esters is treatment with an aqueous acid. For instance, after the formation of a phenylboronic acid derivative from the corresponding Grignard reagent and trimethyl borate, hydrolysis is typically achieved by the addition of an acid like hydrochloric acid. chemicalbook.com

More sophisticated methods have also been developed to facilitate the hydrolysis under mild conditions. One such approach involves a two-step procedure where the boronate ester is first transesterified with diethanolamine (B148213) to form a more labile sp³-hybridized boron-diethanolamine adduct. nih.gov This adduct can then be readily hydrolyzed to the corresponding boronic acid. nih.gov Another mild deprotection strategy utilizes methylboronic acid, which drives the reaction forward and simplifies purification due to the volatility of the byproducts. organic-chemistry.org

The choice of hydrolysis method can be critical, especially when sensitive functional groups are present in the molecule. For complex substrates, milder, non-acidic hydrolysis conditions may be necessary to prevent decomposition or unwanted side reactions.

| Hydrolysis Method | Reagents | Key Features | Reference |

| Acidic Hydrolysis | Aqueous Acid (e.g., HCl) | Simple, common for robust substrates. | chemicalbook.com |

| Transesterification-Hydrolysis | Diethanolamine, then acid | Two-step, mild, good for sensitive substrates. | nih.gov |

| Catalytic Deprotection | Methylboronic acid | Mild conditions, volatile byproducts simplify purification. | organic-chemistry.org |

Transition Metal-Free Synthetic Routes

While palladium-catalyzed cross-coupling reactions are a dominant method for boronic acid synthesis, there is growing interest in developing transition metal-free alternatives to avoid potential metal contamination in the final products. organic-chemistry.org

One prominent transition metal-free approach involves the reaction of an organometallic compound, such as a Grignard or organolithium reagent, with a trialkyl borate. wikipedia.org For the synthesis of 3-Methoxy-4-phenoxyphenylboronic acid, a plausible route would involve the formation of an organometallic species from a suitable precursor, such as 4-bromo-2-methoxyphenoxybenzene. This intermediate could then be reacted with a borate ester, like trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the target boronic acid. A similar strategy has been successfully employed for the synthesis of 3-methoxyphenylboronic acid, where 3-bromoanisole (B1666278) is treated with butyllithium (B86547) and then trimethyl borate, achieving a high yield. chemicalbook.com

Another emerging area in transition metal-free borylation involves radical reactions. For example, aryl radicals generated from triarylbismuthines in the presence of air can be trapped by diboron reagents to form arylboronates. beilstein-journals.org While not yet specific to 3-Methoxy-4-phenoxyphenylboronic acid, this method demonstrates the potential for forming C-B bonds without transition metals.

Furthermore, direct C-H borylation using reagents like boron tribromide (BBr₃) under metal-free conditions is a developing field. nih.gov This approach offers the potential for a more atom-economical synthesis, although regioselectivity can be a challenge. For a substrate like 1-methoxy-2-phenoxybenzene, careful control of reaction conditions would be necessary to achieve selective borylation at the desired position.

| Transition Metal-Free Method | Starting Material Type | Borylation Reagent | Key Features | Reference |

| Organometallic Route | Aryl Halide | Trialkyl Borate | Well-established, high yields for many substrates. | chemicalbook.comwikipedia.org |

| Radical Borylation | Triarylbismuthine | Diboron Reagent | Avoids organometallic intermediates, proceeds in air. | beilstein-journals.org |

| Direct C-H Borylation | Arene | Boron Tribromide | Atom-economical, regioselectivity is a key consideration. | nih.gov |

Comparison of Synthetic Efficiency and Selectivity

The efficiency and selectivity of a synthetic route to 3-Methoxy-4-phenoxyphenylboronic acid are paramount considerations. The choice of strategy will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups.

Transition metal-catalyzed methods, such as the Miyaura borylation, offer a powerful alternative, often with high yields and functional group tolerance. wikipedia.org These methods can be more direct than the classical organometallic approach. However, the cost of the palladium catalyst and ligands, as well as the need to remove residual metal from the product, can be drawbacks, particularly on an industrial scale. nih.gov

Transition metal-free C-H borylation is, in principle, the most efficient approach in terms of atom economy. However, achieving high regioselectivity on a complex, substituted aromatic ring like that of 3-Methoxy-4-phenoxyphenylboronic acid is a significant challenge. The electronic and steric effects of both the methoxy and phenoxy substituents would need to be carefully considered to direct the borylation to the desired position.

Ultimately, the optimal synthetic route will involve a trade-off between the number of steps, the cost of reagents, and the achievable selectivity and yield. For laboratory-scale synthesis, the organometallic route or a palladium-catalyzed cross-coupling are likely the most practical and predictable methods. For larger-scale production, the development of a highly selective and efficient transition metal-free C-H borylation would be a significant advancement.

| Synthetic Approach | Advantages | Disadvantages |

| Organometallic Route | High regioselectivity, well-established. | Multi-step, requires stoichiometric metal reagents. |

| Transition Metal-Catalyzed Borylation | High yields, good functional group tolerance. | Catalyst cost, potential metal contamination. |

| Transition Metal-Free C-H Borylation | High atom economy, potentially fewer steps. | Regioselectivity can be challenging to control. |

Reactivity and Mechanistic Investigations of 3 Methoxy 4 Phenoxyphenylboronic Acid

Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for forging carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, mediated by a palladium catalyst. libretexts.orgmdpi.com Due to the stability, low toxicity, and commercial availability of boronic acids, this reaction has found extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, typically bearing phosphine (B1218219) ligands. This step forms a new, higher-valent palladium(II) intermediate. libretexts.org The reactivity of the halide in this step generally follows the order I > Br > Cl. libretexts.org

Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center. The process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻). nih.gov This boronate then reacts with the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. nih.gov

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar'). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

The entire process is a cycle where the palladium catalyst is regenerated after each turn, allowing for the use of sub-stoichiometric amounts of the metal.

While specific studies detailing the reactivity of 3-Methoxy-4-phenoxyphenylboronic acid are not extensively documented in the surveyed literature, its reaction profile can be reliably inferred from the behavior of structurally similar arylboronic acids. Its diaryl ether scaffold is a common motif in pharmacologically active molecules, and its participation in Suzuki-Miyaura couplings is crucial for the synthesis of complex biaryls and heteroaryls.

The reactivity of analogous boronic acids with a range of aryl and heteroaryl halides demonstrates the versatility of the Suzuki-Miyaura coupling. The reaction generally proceeds in good to excellent yields with both electron-rich and electron-poor coupling partners. nih.govmdpi.com Unprotected functional groups, such as anilines and alcohols, can be tolerated under optimized conditions. nih.gov

Below is a table of representative Suzuki-Miyaura reactions involving arylboronic acids analogous to the title compound, illustrating the scope of the coupling with various halides.

Interactive Data Table: Representative Suzuki-Miyaura Reactions of Analogous Boronic Acids

| Entry | Boronic Acid | Aryl/Heteroaryl Halide | Catalyst / Ligand | Base | Solvent | Yield (%) | Ref |

| 1 | p-Methoxyphenylboronic acid | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2 / XPhos | K₂CO₃ | EtOH/H₂O | 89 | nih.gov |

| 2 | Phenylboronic acid | 4-(3-Bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Pd(PPh₃)₄ | K₂CO₃ | DMF | - | ijddd.com |

| 3 | 4-Nitrophenylboronic acid | 2-Bromoaniline | CataCXium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 97 | nih.gov |

| 4 | 4-Methoxyphenylboronic acid | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85 | mdpi.com |

| 5 | 3-Methoxyphenylboronic acid | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 82 | mdpi.com |

The reactivity of 3-Methoxy-4-phenoxyphenylboronic acid in Suzuki-Miyaura couplings is significantly governed by the electronic and steric nature of its substituents.

Steric Effects: The methoxy (B1213986) group at the C3 position does not impart significant steric hindrance around the boronic acid moiety, allowing for relatively easy access of the palladium catalyst. This is in contrast to ortho-substituted boronic acids, where bulky groups can slow down the transmetalation step. The large phenoxy group is at the C4 position, which is remote from the reaction center and thus does not sterically impede the coupling process.

The choice of ligand and base is critical for achieving high efficiency and broad substrate scope in the Suzuki-Miyaura reaction.

Ligands: The ligands coordinated to the palladium center play a crucial role in stabilizing the catalyst and modulating its reactivity. For coupling reactions involving complex substrates, electron-rich and sterically bulky phosphine ligands are often employed. These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. Commonly used ligands for challenging couplings include tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and specialized biaryl phosphines like SPhos and XPhos. nih.govnih.gov These ligands help form highly active, monoligated Pd(0) species that are key to the catalytic cycle.

Bases: The base is essential for the activation of the boronic acid. libretexts.org A variety of inorganic bases are used, with the choice often depending on the lability of functional groups on the substrates and the reactivity of the coupling partners. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govmdpi.com Stronger bases are often required for less reactive aryl chlorides. The base facilitates the formation of the reactive trihydroxyboronate anion [ArB(OH)₃]⁻, which is more readily transmetalated to the palladium center than the neutral boronic acid. nih.gov

Interactive Data Table: Common Ligands and Bases in Suzuki-Miyaura Reactions

| Component | Examples | Role in Catalytic Cycle |

| Ligands | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos, dppf | Stabilize Pd(0) catalyst, promote oxidative addition, facilitate reductive elimination. |

| Bases | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF, TlOH | Activate boronic acid to form a more nucleophilic boronate species for transmetalation. |

While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals, particularly nickel, have emerged as powerful alternatives.

Nickel Catalysts: Nickel is significantly more earth-abundant and less expensive than palladium. Nickel-based catalytic systems have shown excellent activity for cross-coupling reactions and can often catalyze transformations that are challenging for palladium. This includes the coupling of less reactive electrophiles such as aryl chlorides and even phenol (B47542) derivatives (e.g., aryl ethers). The use of nickel catalysts can therefore broaden the scope of accessible starting materials for coupling with boronic acids like 3-Methoxy-4-phenoxyphenylboronic acid.

Rhodium Catalysts: Rhodium catalysts are also used in coupling reactions involving organoboron reagents, though they are more commonly associated with asymmetric synthesis and C-H activation pathways rather than direct Suzuki-Miyaura-type couplings of aryl halides. For instance, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones is a powerful method for creating chiral C-C bonds.

The development of these alternative metal catalysts provides complementary strategies to palladium, expanding the synthetic utility of boronic acids in organic chemistry.

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds. For an electron-rich boronic acid like 3-methoxy-4-phenoxyphenylboronic acid, these reactions are generally expected to proceed with good efficiency.

The Chan-Lam coupling reaction facilitates the formation of aryl-nitrogen, aryl-oxygen, and aryl-sulfur bonds by coupling an arylboronic acid with a suitable nucleophile. wikipedia.org This reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and can often be performed under mild conditions, open to the air. wikipedia.orgnih.govorganic-chemistry.org The general mechanism involves the formation of a copper-aryl intermediate, which then undergoes reductive elimination with the nucleophile to form the desired product. wikipedia.org

For 3-methoxy-4-phenoxyphenylboronic acid, its electron-rich nature is anticipated to facilitate the transmetalation step with the copper catalyst. While specific studies on this exact boronic acid are not prevalent in the literature, data from analogous electron-rich arylboronic acids, such as 4-methoxyphenylboronic acid, suggest that high yields can be expected in couplings with various N-, O-, and S-nucleophiles. beilstein-journals.org

Table 1: Representative Chan-Lam Couplings with Arylboronic Acids

| Nucleophile | Arylboronic Acid | Product | Catalyst System | Solvent | Yield (%) |

| Aniline | 4-Methoxyphenylboronic acid | 4-Methoxydiphenylamine | Cu(OAc)₂ | Dichloromethane | 90 beilstein-journals.org |

| Phenol | Phenylboronic acid | Diphenyl ether | Cu(OAc)₂, Pyridine | Dichloromethane | High organic-chemistry.org |

| Thiophenol | Phenylboronic acid | Diphenyl sulfide | CuI, Base | DMF | Good nih.gov |

This table presents illustrative data based on reactions with structurally similar arylboronic acids to project the expected reactivity of 3-methoxy-4-phenoxyphenylboronic acid.

Oxidative coupling reactions often involve the in-situ generation of a higher-valent metal species that facilitates the bond-forming reductive elimination. In the context of copper catalysis, this often involves the oxidation of Cu(I) to Cu(II) or Cu(III) by an external oxidant, which can be as simple as atmospheric oxygen. organic-chemistry.orgunirioja.es These processes are integral to the catalytic cycles of many copper-mediated reactions, including the Chan-Lam coupling. chemrxiv.org

Research on the oxidative coupling of phenolic compounds, which share structural motifs with the target molecule, indicates that phenoxy radicals can be formed and subsequently undergo C-C or C-O bond formation to yield dimers and oligomers under strong oxidizing conditions. researchgate.net While direct studies on the oxidative homocoupling of 3-methoxy-4-phenoxyphenylboronic acid are not widely reported, its electron-rich nature would make it susceptible to oxidation, potentially leading to the formation of biaryl compounds under appropriate catalytic conditions.

Other Palladium-Catalyzed C-C Bond Forming Reactions

Beyond copper catalysis, palladium-catalyzed reactions are a cornerstone of modern organic synthesis. While the Suzuki-Miyaura coupling is a prominent example, other palladium-catalyzed C-C bond-forming reactions are also relevant. For instance, palladium-catalyzed carbonylation reactions allow for the introduction of a carbonyl group, providing access to aldehydes, ketones, and carboxylic acid derivatives. nih.gov Given the robustness of palladium catalysis, 3-methoxy-4-phenoxyphenylboronic acid would be expected to be a viable substrate in such transformations, though specific examples are not readily found in the literature.

Addition Reactions

The nucleophilic character of the aryl group in 3-methoxy-4-phenoxyphenylboronic acid, activated by its electron-donating substituents, also allows it to participate in various addition reactions.

Petasis-Type Multicomponent Reactions

The Petasis reaction, or borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org The reaction is known to be effective with a wide range of substrates, and electron-rich arylboronic acids are particularly good coupling partners, typically affording high yields of the desired amino acid derivatives. nih.govnih.gov

The reaction proceeds through the formation of an iminium ion from the amine and carbonyl component, which is then attacked by the nucleophilic aryl group from the boronic acid. The electron-rich nature of 3-methoxy-4-phenoxyphenylboronic acid would be expected to enhance the rate of this nucleophilic addition.

Table 2: Representative Petasis-Type Multicomponent Reactions

| Amine | Carbonyl | Boronic Acid | Product Type | Yield (%) |

| L-Phenylalanine methyl ester | Lactol | (E)-Styrylboronic acid | anti-1,2-Amino alcohol | High wikipedia.org |

| Secondary Amine | Glyoxylic acid | 4-Methoxyphenylboronic acid | α-Amino acid | >70 nih.gov |

| Morpholine | Paraformaldehyde | Phenylboronic acid | Tertiary amine | Good organic-chemistry.org |

This table provides examples of Petasis reactions with various boronic acids to illustrate the expected reactivity of 3-methoxy-4-phenoxyphenylboronic acid.

Enantioselective Additions to Imines and Carbonyls

The development of enantioselective variants of addition reactions involving boronic acids is a significant area of research. Chiral catalysts, such as chiral biphenols, have been successfully employed to induce enantioselectivity in the addition of arylboronates to electrophiles like acyl imines and ortho-quinone methides. nih.govnih.govnih.gov

In these reactions, the chiral catalyst is believed to form a chiral boronate ester in situ, which then delivers the aryl group to the electrophile in a stereocontrolled manner. nih.gov Given the general success with a range of arylboronates in these systems, it is plausible that 3-methoxy-4-phenoxyphenylboronic acid could be a suitable substrate for such enantioselective transformations, leading to the formation of chiral diarylmethanes or related structures with high enantiomeric excess. However, specific research demonstrating this application is currently lacking.

Derivatization Strategies

The strategic derivatization of 3-methoxy-4-phenoxyphenylboronic acid is a critical aspect of its application in synthetic chemistry. Converting the boronic acid moiety into other functional groups, such as boronate esters or trifluoroborates, enhances the compound's stability, handling characteristics, and, in some cases, its reactivity profile. These derivatives serve as protected forms of the boronic acid, preventing undesirable side reactions like protodeboronation or the formation of boroxine (B1236090) anhydrides, and facilitating purification and subsequent synthetic transformations.

Boronic acids, including 3-methoxy-4-phenoxyphenylboronic acid, have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This process can complicate purification, characterization, and storage. Conversion to a boronate ester is a common and effective strategy to mitigate these issues. Boronate esters are generally more stable, less polar, and more amenable to standard purification techniques like silica (B1680970) gel chromatography than their corresponding boronic acids.

The most prevalent method for this transformation is the condensation reaction with a 1,2- or 1,3-diol. The reaction involves mixing the boronic acid with the diol in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the ester product. Pinacol (B44631) (2,3-dimethyl-2,3-butanediol) is a widely used reagent for this purpose, yielding highly stable and often crystalline pinacol boronate esters.

The resulting 2-(3-methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is significantly easier to handle and purify. The increased steric bulk from the pinacol group shields the boron atom, enhancing stability. Purification is typically achieved via column chromatography on silica gel or neutral alumina. Following purification, the boronic acid can be readily regenerated from the ester by hydrolysis if needed, or the ester can be used directly in subsequent reactions, such as Suzuki-Miyaura cross-coupling.

Table 1: Common Diols for Boronate Ester Formation

| Diol Reagent | Resulting Ester Type | Key Features |

|---|---|---|

| Pinacol | Pinacol Boronate | High stability, often crystalline, widely used. |

| Ethylene Glycol | Dioxaborolane | Simple, but generally less stable than pinacol esters. |

| Diethanolamine (B148213) | Diethanolamine Boronate | Forms stable, crystalline adducts useful for purification. |

An alternative and increasingly popular derivatization strategy is the conversion of boronic acids to potassium organotrifluoroborate salts. These salts offer exceptional stability, being air-stable, moisture-stable, and typically crystalline solids that are easy to handle and store indefinitely without special precautions. This contrasts sharply with the often-hygroscopic nature of boronic acids and their tendency to form boroxines.

The synthesis of potassium 3-methoxy-4-phenoxyphenyltrifluoroborate from 3-methoxy-4-phenoxyphenylboronic acid is generally achieved through a straightforward and high-yielding procedure. The standard method involves treating the boronic acid with a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) in a solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). The trifluoroborate salt typically precipitates from the reaction mixture and can be isolated by simple filtration.

This conversion is highly efficient for a wide array of arylboronic acids. The resulting potassium aryltrifluoroborates are robust and serve as excellent surrogates for boronic acids in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.

Table 2: Comparison of Boron Species

| Property | Boronic Acid | Pinacol Boronate Ester | Potassium Trifluoroborate |

|---|---|---|---|

| Typical State | Solid, can be amorphous or crystalline | Liquid or crystalline solid | Crystalline solid |

| Stability | Prone to dehydration (boroxine formation) | Generally stable, can be purified by chromatography | High air and moisture stability |

| Handling | Can be difficult to purify and weigh accurately | Easy to handle and purify | Easy to handle, weigh, and store |

| Common Use | Direct reagent in coupling reactions | Purifiable intermediate, coupling reagent | Stable precursor for coupling reactions |

Applications of 3 Methoxy 4 Phenoxyphenylboronic Acid in Advanced Organic Synthesis

Construction of Complex Biaryl Systems

The construction of biaryl and substituted biaryl frameworks is fundamental in organic synthesis, as these structures are prevalent in pharmaceuticals, natural products, and advanced materials. 3-Methoxy-4-phenoxyphenylboronic acid is an exemplary reagent for this purpose, primarily through the Suzuki-Miyaura cross-coupling reaction. nih.govyoutube.com In this reaction, the boronic acid couples with an aryl halide or triflate in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net The reaction is valued for its mild conditions, high tolerance of various functional groups, and generally high yields. nih.govyoutube.com

The 3-methoxy-4-phenoxyphenyl group can be precisely installed onto a variety of aromatic and heteroaromatic rings, creating sterically complex and electronically tuned biaryl systems. The presence of the methoxy (B1213986) and phenoxy groups can influence the electronic properties and conformation of the final biaryl product, which is a critical aspect in the design of biologically active molecules and functional materials.

Table 1: Representative Suzuki-Miyaura Reaction for Biaryl Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|

This table represents a general transformation. Specific conditions and yields vary based on the nature of the aryl halide and catalyst system used.

Synthesis of Substituted Heterocyclic Scaffolds

The introduction of specific aryl groups onto heterocyclic rings is a key strategy in drug discovery for modulating the pharmacological profile of a molecule. 3-Methoxy-4-phenoxyphenylboronic acid is an ideal coupling partner for preparing a range of substituted heterocyclic compounds via Suzuki-Miyaura reactions with halogenated heterocycles. researchgate.net

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of many antibacterial agents. nih.govrsc.org The synthesis of aryl-substituted quinolones can be effectively achieved by the palladium-catalyzed Suzuki coupling of a bromo- or iodo-quinolone derivative with an arylboronic acid. researchgate.net By using 3-Methoxy-4-phenoxyphenylboronic acid, the corresponding 3-methoxy-4-phenoxyphenyl moiety can be appended to the quinolone core. This modification can significantly influence the compound's biological activity and pharmacokinetic properties. cnr-ist.frqeios.com

Table 2: Synthesis of an Aryl-Substituted Quinolone

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|

Pyrazole (B372694) derivatives are another important class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and analgesic properties. nih.govyoutube.comslideshare.net The functionalization of the pyrazole ring with aryl groups is a common strategy to enhance their therapeutic potential. nih.gov The Suzuki-Miyaura coupling provides a direct method for synthesizing C-aryl pyrazoles. Reacting a halogenated pyrazole, such as 4-bromo-1-phenyl-1H-pyrazole, with 3-Methoxy-4-phenoxyphenylboronic acid under palladium catalysis yields the desired aryl-substituted pyrazole. nih.gov

Table 3: Synthesis of an Aryl-Substituted Pyrazole

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|

Pyrrolopyrimidines, particularly pyrazolo[3,4-d]pyrimidines, are key heterocyclic systems in medicinal chemistry, known for their roles as kinase inhibitors in cancer therapy. A well-established route to these compounds involves the Suzuki coupling of a halogenated pyrazolo[3,4-d]pyrimidine with an arylboronic acid. chemicalbook.com For example, the synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been reported from 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine and p-phenoxybenzeneboronic acid. chemicalbook.com By analogy, 3-Methoxy-4-phenoxyphenylboronic acid serves as a direct precursor to introduce the corresponding methoxy-substituted phenoxyphenyl group at the 3-position of the pyrazolo[3,4-d]pyrimidine core, a modification that allows for fine-tuning of inhibitor-protein interactions.

Table 4: Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine Derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This synthesis is based on an established procedure for a closely related analogue. chemicalbook.com

Cinnoline and its derivatives are bicyclic nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including antitumor and antimicrobial properties. semanticscholar.orgnih.gov While classical methods like the Richter and Borsche syntheses are used to form the core ring system, modern approaches often rely on the late-stage functionalization of a pre-formed halo-cinnoline. researchgate.netwikipedia.org The Suzuki-Miyaura coupling is an ideal reaction for this purpose, enabling the attachment of aryl groups. 3-Methoxy-4-phenoxyphenylboronic acid can be coupled with a bromo- or chloro-cinnoline to generate aryl-cinnoline derivatives, providing access to novel chemical space for biological screening. researchgate.net

Table 5: Synthesis of an Aryl-Substituted Cinnoline

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|

Role in Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, saving time and resources. While boronic acids are not always primary reactants in the initial ring-forming steps of many MCRs, they are frequently employed in subsequent, often one-pot, transformations. A common strategy involves performing an MCR to build a halogenated heterocyclic core, which is then directly subjected to a Suzuki-Miyaura coupling reaction without isolation of the intermediate.

In such a sequence, 3-Methoxy-4-phenoxyphenylboronic acid would be added to the reaction mixture after the initial MCR is complete. This domino or sequential one-pot approach combines the complexity-building power of MCRs with the robust and versatile C-C bond formation of the Suzuki coupling. This allows for the rapid generation of molecular libraries with significant structural diversity, where the 3-methoxy-4-phenoxyphenyl moiety serves as a key variable for structure-activity relationship studies.

Precursor for Advanced Materials (excluding specific material properties)

Boronic acids are fundamental building blocks in the construction of advanced materials due to their ability to undergo a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This versatility allows for their incorporation into complex polymeric and crystalline structures. The bifunctional nature of boronic acids, possessing both a reactive boronic acid group and a modifiable aromatic ring, makes them ideal candidates for the programmed assembly of materials with tailored architectures.

In this context, 3-Methoxy-4-phenoxyphenylboronic acid offers a unique combination of structural features. The phenoxy group introduces a bulky and somewhat flexible linkage, which can influence the spacing and orientation of resulting polymer chains or the pore dimensions of crystalline frameworks. The methoxy group, an electron-donating substituent, can modulate the electronic properties and reactivity of the phenyl ring.

The general utility of boronic acids as precursors for advanced materials is well-documented. They are key components in the synthesis of:

Polymers: The palladium-catalyzed cross-coupling of dihaloarenes with bis(boronic acids) is a powerful method for generating conjugated aromatic polymers. These materials are of interest for a range of electronic applications. The specific substitution pattern of 3-Methoxy-4-phenoxyphenylboronic acid could be exploited to control the solubility and processing characteristics of the resulting polymers.

Metal-Organic Frameworks (MOFs): The boronic acid functional group can act as a linker in the formation of MOFs, which are highly porous materials with applications in gas storage, separation, and catalysis. While carboxylic acids are more common linkers, the use of boronic acids can lead to frameworks with different connectivity and chemical properties. In some instances, functional groups on the linker, such as a methoxy group, are chosen to study steric effects within the framework's pores.

Supramolecular Assemblies: The reversible nature of boronic ester formation with diols allows for the construction of dynamic and self-healing materials. The specific stereoelectronic profile of 3-Methoxy-4-phenoxyphenylboronic acid would influence the stability and structure of such assemblies.

While direct examples are not readily found in the literature, the established principles of materials synthesis suggest that 3-Methoxy-4-phenoxyphenylboronic acid could serve as a valuable monomer or building block. Its distinct substitution pattern would be expected to impart specific structural and electronic characteristics to the final material, a hypothesis that awaits exploration in dedicated research studies.

Stereoselective Synthesis Utilizing 3-Methoxy-4-phenoxyphenylboronic Acid

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. Boronic acids can participate in stereoselective reactions, either as a chiral reagent or as a substrate in reactions controlled by a chiral catalyst.

Diastereoselective Transformations

Diastereoselective reactions aim to form one diastereomer of a product in preference to others. While specific research detailing the use of 3-Methoxy-4-phenoxyphenylboronic acid in diastereoselective transformations is not prevalent, the principles of such reactions involving boronic acids are well-established.

One of the most common applications of boronic acids in stereoselective synthesis is the Suzuki-Miyaura cross-coupling reaction. The stereochemical outcome of this reaction can often be controlled by the choice of catalyst and ligands. For instance, in the coupling of a chiral vinyl triflate with an arylboronic acid, the geometry of the resulting double bond can be influenced by the phosphine (B1218219) ligands on the palladium catalyst. It is conceivable that 3-Methoxy-4-phenoxyphenylboronic acid could be employed in such reactions, where its steric and electronic properties would play a role in the diastereoselectivity of the coupling.

Another area where diastereoselectivity is crucial is in the addition of organoboron reagents to chiral carbonyl compounds or imines. The facial selectivity of the addition is often governed by the existing stereocenter in the substrate, leading to the preferential formation of one diastereomer. The bulky phenoxy group and the electronic influence of the methoxy group in 3-Methoxy-4-phenoxyphenylboronic acid would be expected to impact the transition state energies and, consequently, the diastereomeric ratio of the products.

Enantioselective Approaches

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, a critical consideration for the synthesis of chiral drugs. The use of boronic acids in enantioselective catalysis is an active area of research.

Generally, enantioselective transformations involving boronic acids fall into two main categories:

Reactions using a chiral boronic acid: While 3-Methoxy-4-phenoxyphenylboronic acid itself is not chiral, it could be a precursor to chiral derivatives.

Reactions using a chiral catalyst: This is a more common approach where an achiral boronic acid, such as 3-Methoxy-4-phenoxyphenylboronic acid, reacts with another achiral substrate in the presence of a chiral catalyst.

A prominent example is the enantioselective addition of arylboronic acids to aldehydes, ketones, or imines, often catalyzed by a chiral rhodium or palladium complex. The chiral ligands on the metal center create a chiral environment that directs the approach of the reactants, leading to the formation of an enantioenriched product. The electronic nature of the substituents on the arylboronic acid can influence both the reactivity and the enantioselectivity of these transformations. For example, electron-donating groups, like the methoxy group in the target compound, can affect the rate of transmetalation in the catalytic cycle.

While no specific data tables or detailed research findings for the use of 3-Methoxy-4-phenoxyphenylboronic acid in enantioselective synthesis are currently available in the public domain, its structural motifs are relevant to this field. The development of new chiral catalysts and methodologies could enable the successful application of this and related boronic acids in the asymmetric synthesis of complex molecules.

Catalytic Considerations in Reactions Involving 3 Methoxy 4 Phenoxyphenylboronic Acid

Palladium-Based Catalytic Systems

Palladium catalysts are the most extensively used systems for Suzuki-Miyaura cross-coupling reactions involving arylboronic acids, including 3-Methoxy-4-phenoxyphenylboronic acid. The efficiency and success of these reactions are highly dependent on the careful optimization of the catalytic components.

Ligand Design and Optimization

The choice of ligand is paramount in tuning the reactivity and stability of the palladium catalyst. For arylboronic acids with coordinating groups like the methoxy (B1213986) substituent in 3-Methoxy-4-phenoxyphenylboronic acid, ligand design plays a crucial role. The methoxy group, particularly at the 3-position, can enhance the stability of palladium intermediates through a potential chelation effect. This interaction can influence the geometry of the catalytic complex and, consequently, the reaction's efficiency. nih.gov

Electron-rich and sterically bulky phosphine (B1218219) ligands are generally favored as they facilitate the oxidative addition step and promote reductive elimination. In the context of related methoxy-substituted phenylboronic acids, dialkylbiaryl phosphine ligands such as SPhos have demonstrated exceptional activity. The methoxy group on the ligand itself is believed to contribute to the stability of the catalyst through a Pd-O interaction, which can be particularly beneficial in stabilizing the oxidative addition intermediate prior to transmetalation. nih.gov While direct studies on 3-Methoxy-4-phenoxyphenylboronic acid are not extensively documented in this specific context, the principles of ligand design for related methoxy-substituted boronic acids provide a strong foundation for optimization.

Table 1: Representative Phosphine Ligands for Suzuki-Miyaura Coupling

| Ligand Name | Structure | Key Features |

| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | A common, foundational ligand. |

| Tricyclohexylphosphine (B42057) (PCy₃) | P(C₆H₁₁H)₃ | Bulky and electron-rich, enhances catalyst activity. |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | A highly effective Buchwald ligand with demonstrated stability benefits from methoxy groups. nih.gov |

| DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | An active ligand for a range of Suzuki-Miyaura couplings. nih.gov |

Catalyst Loading and Turnover Numbers (TON)

Optimizing catalyst loading is crucial for both economic and environmental reasons. The goal is to achieve high turnover numbers (TON) and turnover frequencies (TOF), which are measures of catalyst efficiency and speed, respectively. For Suzuki-Miyaura reactions, catalyst loadings can often be reduced to very low levels (ppm levels) with highly active catalyst systems. dntb.gov.ua

Catalyst Deactivation Pathways

In the context of reactions involving functionalized boronic acids, the substrate itself or the reaction intermediates can contribute to catalyst deactivation. For instance, in palladium-catalyzed cyanation reactions, excess cyanide can disrupt every step of the catalytic cycle, leading to the formation of inactive palladium-cyanide complexes. nih.gov While not directly analogous, this highlights how reaction components can lead to catalyst poisoning. The presence of moisture can also be detrimental, leading to the formation of palladium hydrides that can be catalytically inactive. nih.gov

The formation of palladium nanoparticles (Pd(0) aggregates) is a common deactivation pathway. Interestingly, in some systems, the choice of substrate has been shown to influence the distribution between the active Pd(II) and inactive Pd(0) species. nih.gov Understanding these pathways is critical for developing strategies to mitigate deactivation, such as the use of stabilizing ligands or catalyst regeneration techniques.

Non-Palladium Catalysis

While palladium dominates the field of cross-coupling reactions, the development of more economical and sustainable methods has led to increased interest in non-palladium catalysts, particularly those based on nickel and copper. researchgate.net

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a powerful alternative to palladium, often exhibiting unique reactivity and proving effective for the coupling of challenging substrates. researchgate.net Nickel is more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.

Nickel-catalyzed Suzuki-Miyaura reactions have been shown to be effective for a wide range of aryl halides and boronic acids. In some cases, nickel catalysts can facilitate the coupling of substrates that are unreactive with palladium systems. For instance, nickel catalysts have been successfully employed in the coupling of methoxyarenes, demonstrating the ability to activate otherwise unreactive C-O bonds. umich.edu This reactivity is particularly relevant for 3-Methoxy-4-phenoxyphenylboronic acid, which contains a phenoxy ether linkage. The choice of ligand is also critical in nickel catalysis, with N-heterocyclic carbenes (NHCs) and phosphines being commonly employed to modulate the catalyst's activity and stability. nih.gov

Table 2: Common Nickel Catalyst Systems for Cross-Coupling

| Catalyst Precursor | Ligand | Typical Substrates |

| Ni(cod)₂ | PCy₃ | Methoxyarenes, Aryl ethers umich.edu |

| NiCl₂(dppp) | dppp | Borylation of aryl halides ethz.ch |

| Ni(acac)₂ | PPh₃ | Aryl zinc chlorides, Haloarenes organic-chemistry.org |

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly the Chan-Lam coupling, provide a valuable method for the formation of carbon-heteroatom bonds, such as C-O and C-N bonds. ias.ac.in This is highly relevant for 3-Methoxy-4-phenoxyphenylboronic acid, which can participate in the synthesis of diaryl ethers.

The Chan-Lam O-arylation of phenols with arylboronic acids is a prominent application. These reactions are typically carried out in the presence of a copper salt, a base, and often a ligand. ias.ac.inrsc.org Molecular oxygen from the air can often serve as the terminal oxidant, making the process highly practical. rsc.org The choice of ligand, such as picolinic acid or 1,10-phenanthroline, can significantly influence the reaction's efficiency, especially for sterically hindered substrates. nih.govias.ac.in The development of mild and efficient copper-catalyzed methods for the synthesis of diaryl ethers offers a complementary approach to palladium-catalyzed methods. researchgate.netresearchgate.net

Table 3: Common Copper Catalyst Systems for Chan-Lam Coupling

| Copper Source | Ligand | Base | Typical Reaction |

| Cu(OAc)₂ | 1,10-phenanthroline | K₂CO₃ | O-arylation of phenols |

| CuI | Picolinic acid | K₃PO₄ | O-arylation of phenols nih.gov |

| CuSO₄ | 1,10-phenanthroline | KOH | Oxidative hydroxylation of arylboronic acids ias.ac.in |

Metal-Free Catalysis

Transition-metal-free catalysis represents a significant area of development in organic synthesis, aiming to replace costly and potentially toxic metal catalysts with more benign alternatives. frontiersin.orgjaveriana.edu.co These reactions often involve the transformation of carbon-boron (C-B) bonds in arylboronic acids into various other bonds like C-C, C-N, and C-O. frontiersin.org Methodologies in this field include the use of organic catalysts or reagents to facilitate reactions such as hydroxylations, aminations, and cross-coupling reactions under metal-free conditions. frontiersin.orgchemicaljournals.com

Despite the broad interest and substantial progress in the field of metal-free reactions for arylboronic acids, a review of available scientific literature reveals a lack of specific studies focused on or utilizing 3-Methoxy-4-phenoxyphenylboronic acid. Research detailing its participation in metal-free catalytic systems, including specific reaction conditions, yields, or mechanistic insights, is not presently documented in publicly accessible research.

Research Findings on Metal-Free Catalysis

| Catalyst System | Reaction Type | Substrate(s) | Yield (%) | Reference |

| Data not available | Data not available | 3-Methoxy-4-phenoxyphenylboronic acid | Data not available |

Green Chemistry Approaches to Catalysis

Green chemistry principles encourage the development of chemical processes that are environmentally friendly, for instance by using less hazardous solvents, reducing energy consumption, and employing renewable feedstocks. rsc.orgcolab.ws For reactions involving boronic acids, key green approaches include the use of water as a reaction medium, performing reactions under solvent-free conditions, and utilizing microwave irradiation to accelerate reaction times. rsc.org

Aqueous Reaction Media

The use of water as a solvent in catalysis, particularly for widely used reactions like the Suzuki-Miyaura cross-coupling, is a primary goal of green chemistry. rsc.orgmdpi.com Aqueous media offer significant environmental and economic benefits over traditional organic solvents. nih.gov Research has demonstrated that many palladium-catalyzed cross-coupling reactions can be performed efficiently in water, sometimes with the aid of surfactants or water-soluble ligands to facilitate the reaction. mdpi.comnih.gov

However, specific research detailing the application of 3-Methoxy-4-phenoxyphenylboronic acid as a substrate in aqueous reaction media could not be identified. There are no available studies that report on its reactivity, solubility, or the efficiency of its coupling reactions in water-based systems.

Research Findings in Aqueous Reaction Media

| Catalyst/Base System | Coupling Partner(s) | Reaction Conditions | Yield (%) | Reference |

| Data not available | Data not available | 3-Methoxy-4-phenoxyphenylboronic acid in H₂O | Data not available |

Solvent-Free Conditions

Conducting chemical reactions without a solvent, or under neat conditions, is another important strategy in green chemistry. This approach minimizes waste and can sometimes lead to faster reaction rates and easier product purification. Solvent-free Suzuki-Miyaura coupling reactions have been successfully performed, often using grinding techniques (mechanochemistry) or by simply heating a mixture of the solid reactants. colab.ws

A thorough search of scientific databases indicates that there are no published reports on the use of 3-Methoxy-4-phenoxyphenylboronic acid in reactions under solvent-free conditions. Consequently, there is no data on its performance, potential reaction partners, or the specific conditions required for such transformations.

Research Findings under Solvent-Free Conditions

| Catalyst/Base System | Coupling Partner(s) | Reaction Conditions | Yield (%) | Reference |

| Data not available | Data not available | 3-Methoxy-4-phenoxyphenylboronic acid (solvent-free) | Data not available |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a green chemistry technique known for dramatically reducing reaction times, often from hours to minutes, and improving reaction yields. rsc.org The rapid and uniform heating provided by microwaves can enhance the efficiency of many reactions, including the Suzuki-Miyaura cross-coupling. This method has been applied to a wide range of substrates, including various arylboronic acids, often in combination with aqueous or solvent-free conditions to further improve the environmental profile of the synthesis. chemicaljournals.com

Despite the broad utility of microwave-assisted synthesis, there is no specific research available that documents the use of 3-Methoxy-4-phenoxyphenylboronic acid in such reactions. Information regarding its behavior under microwave irradiation, including reaction times, yields with different coupling partners, and optimal conditions, remains unreported in the scientific literature.

Research Findings for Microwave-Assisted Synthesis

| Catalyst/Base System | Coupling Partner(s) | Reaction Conditions (Microwave) | Yield (%) | Reference |

| Data not available | Data not available | 3-Methoxy-4-phenoxyphenylboronic acid | Data not available |

Theoretical and Computational Chemistry Studies of 3 Methoxy 4 Phenoxyphenylboronic Acid and Its Reactions

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a important tool in elucidating the complex reaction mechanisms of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For a substituted arylboronic acid like 3-Methoxy-4-phenoxyphenylboronic acid, DFT calculations can provide invaluable insights into the electronic and steric effects of the methoxy (B1213986) and phenoxy substituents on the reaction pathway.

Elucidation of Transmetalation Pathways in Suzuki-Miyaura Coupling

The transmetalation step in the Suzuki-Miyaura coupling is a critical phase where the organic group is transferred from the boron atom to the palladium center. DFT studies have shown that this step can proceed through several pathways, with the operative mechanism often depending on the specific reactants, ligands, and reaction conditions. For 3-Methoxy-4-phenoxyphenylboronic acid, two principal pathways are generally considered: the "oxo-palladium pathway" and the "boronate pathway".

In the oxo-palladium pathway , a halide ligand on the palladium(II) complex is first exchanged for a hydroxyl group, forming a hydroxy-palladium species. This is followed by the coordination of the neutral boronic acid. researchgate.net The subsequent transmetalation involves the transfer of the 3-methoxy-4-phenoxyphenyl group to the palladium center. The electron-donating methoxy group at the meta-position and the phenoxy group at the para-position can influence the electron density on the phenyl ring, which in turn affects the energetics of this transfer. The phenoxy group, with its competing inductive and resonance effects, adds another layer of complexity to the electronic landscape of the molecule.

The boronate pathway , on the other hand, involves the initial formation of a more nucleophilic boronate species by the reaction of the boronic acid with a base. allsubjectjournal.com This anionic boronate then displaces the halide ligand on the palladium complex, leading to the transmetalation step. uni-muenchen.de DFT calculations on similar systems suggest that the formation of the boronate species is often a key factor in facilitating the transmetalation. allsubjectjournal.com The presence of the methoxy and phenoxy substituents in 3-Methoxy-4-phenoxyphenylboronic acid would modulate the acidity of the boronic acid and its propensity to form the boronate, thereby influencing the kinetics of this pathway.

Computational studies on related substituted phenylboronic acids have highlighted the sensitivity of the transmetalation barrier to the electronic nature of the substituents. nih.gov For instance, electron-donating groups can facilitate the transfer of the aryl group to the electron-deficient palladium center.

Energetics of Key Intermediates

DFT calculations allow for the determination of the relative energies of intermediates and transition states throughout the Suzuki-Miyaura catalytic cycle. This provides a quantitative picture of the reaction's energy profile. For the coupling of 3-Methoxy-4-phenoxyphenylboronic acid, the key steps are oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative addition is often the rate-determining step, especially with less reactive aryl halides. nih.gov DFT studies have shown that the energy barrier for this step is sensitive to the electronic properties of both the aryl halide and the phosphine (B1218219) ligands on the palladium catalyst. nih.gov

Transmetalation , as discussed, has its own set of intermediates and transition states, the energies of which are influenced by the substituents on the boronic acid. science.govchemrxiv.orgwikipedia.org The formation of pre-transmetalation intermediates with a Pd-O-B linkage has been a subject of intense computational and experimental investigation. chemrxiv.orgwikipedia.orgnih.govnih.gov

Reductive elimination is the final step, where the new carbon-carbon bond is formed and the palladium(0) catalyst is regenerated. The energy barrier for this step is also influenced by the steric and electronic properties of the coupled groups and the ancillary ligands. nih.gov

| Reaction Step | Generic Arylboronic Acid (kcal/mol) |

| Oxidative Addition (Activation Energy) | 10 - 20 |

| Transmetalation (Activation Energy) | 15 - 25 |

| Reductive Elimination (Activation Energy) | 5 - 15 |

| Overall Reaction Energy | -20 to -40 (exothermic) |

Note: These are representative values and can vary significantly based on the specific substrates, ligands, and computational methods used.

Conformation and Electronic Structure Analysis

The conformation and electronic structure of 3-Methoxy-4-phenoxyphenylboronic acid are fundamental to its reactivity. The relative orientation of the boronic acid group, the methoxy group, and the phenoxy group can have a significant impact on the molecule's properties.

Computational studies on substituted phenylboronic acids have shown that the boronic acid group [-B(OH)2] can adopt different conformations relative to the phenyl ring. nih.govbeilstein-journals.org The most stable conformers are typically those where the B(OH)2 group is coplanar with the aromatic ring, allowing for resonance interactions between the empty p-orbital of the boron and the π-system of the ring. mdpi.com However, steric hindrance from ortho-substituents can force the boronic acid group out of the plane, which can affect its reactivity. youtube.com In the case of 3-Methoxy-4-phenoxyphenylboronic acid, the methoxy group is in a meta position and is less likely to cause significant steric hindrance.

The electronic structure can be analyzed using methods like Natural Bond Orbital (NBO) analysis. allsubjectjournal.comuni-muenchen.dewikipedia.orgyoutube.com NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. The methoxy group is a strong π-donor, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. The phenoxy group has a more complex electronic influence, acting as a π-donor through its oxygen lone pair and as a σ-acceptor due to the electronegativity of the oxygen atom. NBO analysis would quantify these effects, providing a detailed picture of the electronic landscape of 3-Methoxy-4-phenoxyphenylboronic acid.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like 3-Methoxy-4-phenoxyphenylboronic acid in chemical reactions. For Suzuki-Miyaura coupling, the electronic effects of the substituents play a crucial role in determining the reaction's outcome.

The following table shows representative calculated Hammett sigma parameters (σp) for methoxy and phenoxy substituents, which describe their electronic effect at the para position. A negative value indicates an electron-donating effect, while a positive value indicates an electron-withdrawing effect.

| Substituent | Calculated Hammett Parameter (σp) |

| Methoxy (-OCH3) | -0.27 |

| Phenoxy (-OPh) | -0.03 |

Note: These are general values and the actual electronic influence in a specific molecule can be more complex.

In cases where a molecule has multiple potential reaction sites, DFT calculations can be used to predict the regioselectivity of the reaction. This is achieved by comparing the activation energies for the reaction at each site. nih.govnih.gov For 3-Methoxy-4-phenoxyphenylboronic acid, which has a single boronic acid group, the focus is on its reactivity with different coupling partners.

Ligand-Substrate Interactions in Catalytic Cycles

The ligands coordinated to the palladium catalyst play a pivotal role in the efficiency and selectivity of the Suzuki-Miyaura reaction. Computational studies are instrumental in understanding the intricate interactions between the phosphine ligands, the palladium center, and the substrates, including 3-Methoxy-4-phenoxyphenylboronic acid.

DFT calculations can model the steric and electronic properties of various phosphine ligands and how they influence the different steps of the catalytic cycle. nih.gov For instance, bulky and electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps. The interaction of the 3-methoxy-4-phenoxyphenylboronic acid with the ligated palladium complex during the transmetalation step is particularly important. The size and shape of the ligand can create a specific pocket around the metal center, influencing how the boronic acid approaches and binds.

The electronic nature of the ligand also affects the electron density at the palladium center, which in turn influences its reactivity towards the boronic acid. Computational models can map out the potential energy surface for the approach of the boronic acid to the catalyst, identifying the most favorable orientations for the reaction to occur. These models can also help in the rational design of new ligands tailored for specific substrates like 3-Methoxy-4-phenoxyphenylboronic acid, aiming to optimize the catalytic activity and selectivity.

Future Research Directions and Synthetic Potential

Development of Novel Reaction Methodologies

While 3-Methoxy-4-phenoxyphenylboronic acid is a prime candidate for the well-established Suzuki-Miyaura cross-coupling reaction, a significant avenue for future research lies in expanding its reaction scope. libretexts.org The development of novel methodologies will enable its use in a wider array of chemical transformations, enhancing its utility for synthetic chemists.

Future investigations could focus on applying reaction conditions developed for analogous boronic acids to this specific substrate. For instance, methodologies like copper-catalyzed azide (B81097) synthesis or Chan-Lam-type trifluoromethylation, which have been successful with other arylboronic acids, could be explored to introduce new functional groups onto the diaryl ether scaffold. sigmaaldrich.comnih.gov Such transformations would provide direct access to novel derivatives with potential applications in medicinal chemistry and materials science.

Furthermore, there is considerable potential in designing one-pot, multi-component reactions that utilize 3-Methoxy-4-phenoxyphenylboronic acid as a key starting material. researchgate.net These strategies, which combine several synthetic steps into a single operation without isolating intermediates, improve efficiency and reduce waste. Research could aim to develop tandem sequences where an initial cross-coupling is followed by an in-situ cyclization or functional group transformation, leveraging the specific reactivity conferred by the methoxy (B1213986) and phenoxy groups. The development of protocols that are compatible with sensitive functional groups, using milder conditions, will also be crucial for its application in the synthesis of complex natural products and pharmaceuticals. nih.gov

Integration into Flow Chemistry and Automation Platforms

The integration of synthetic processes involving 3-Methoxy-4-phenoxyphenylboronic acid into continuous flow chemistry and automated platforms represents a major leap forward in terms of efficiency, safety, and scalability. mdpi.com Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters, enhanced heat transfer, and the ability to safely handle reactive intermediates.

Future work should target the translation of key reactions, such as Suzuki-Miyaura couplings, from traditional batch setups to fully automated flow systems. This has been successfully achieved for the synthesis of various active pharmaceutical ingredients (APIs) and complex heterocyclic systems, demonstrating the feasibility and benefits of this approach. mdpi.comchim.itthieme-connect.de A "telescoped" flow process, where the crude output from one reactor is fed directly into the next for a subsequent transformation, could be developed for multi-step syntheses starting from 3-Methoxy-4-phenoxyphenylboronic acid. chim.it This would eliminate the need for intermediate isolation and purification, drastically reducing synthesis time and resource consumption. Research into optimizing reaction conditions, such as residence time, temperature, and reagent stoichiometry within a flow regime, could lead to significantly higher yields and throughput compared to conventional methods. nih.gov

Exploration of New Catalytic Systems

The discovery and implementation of novel catalytic systems are paramount to maximizing the synthetic potential of 3-Methoxy-4-phenoxyphenylboronic acid. While traditional palladium catalysts are effective, ongoing research seeks more stable, active, and cost-effective alternatives. libretexts.org

A key direction for future research is the evaluation of advanced palladium catalysts. This includes thermally stable palladacycles and catalysts based on bulky, electron-rich phosphine (B1218219) ligands, which often allow for very low catalyst loadings (measured in parts-per-million) and high turnover numbers (TONs). libretexts.orgacs.org The performance of such catalysts in coupling reactions with 3-Methoxy-4-phenoxyphenylboronic acid could lead to more economical and industrially viable processes.